REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[C:10]([O:16]CC)[C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].O.CCOC(C)=O>C(Cl)Cl>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]([CH:14]=[O:15])[CH:11]=[C:10]([OH:16])[C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH3:2] |f:1.2.3.4|
|
Name
|
|
Quantity
|
950 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=O)OC)C(=CC(=C1)C=O)OCC
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 10° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel (PE:EtOAc=10:1)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C(=O)OC)C(=CC(=C1)C=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |